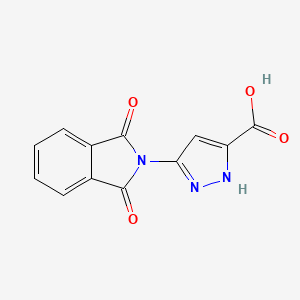

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4/c16-10-6-3-1-2-4-7(6)11(17)15(10)9-5-8(12(18)19)13-14-9/h1-5H,(H,13,14)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBIVEGXWQOGKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes an isoindole moiety and a pyrazole ring. Its molecular formula is with a molecular weight of approximately 240.20 g/mol.

1. Antitumor Activity

Research indicates that derivatives of this compound exhibit potent antitumor effects. A study demonstrated that certain derivatives inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

2. Heparanase Inhibition

A notable biological activity of this compound is its ability to inhibit heparanase, an enzyme implicated in cancer metastasis and angiogenesis. Specific derivatives have shown IC50 values ranging from 200 to 500 nM against heparanase while displaying high selectivity over human beta-glucuronidase. This selectivity suggests potential therapeutic uses in preventing tumor metastasis .

3. Antimicrobial Properties

Some studies have highlighted the antimicrobial efficacy of this compound against various pathogens. It has demonstrated activity against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole and isoindole moieties can enhance antimicrobial potency .

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines (e.g., MCF-7 for breast cancer), treatment with a derivative of this compound resulted in significant reductions in cell viability compared to untreated controls. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 12 | Cell cycle arrest |

Case Study 2: Heparanase Inhibition

A derivative was tested in vivo using mouse models bearing tumors. The administration of the compound resulted in reduced tumor growth and decreased levels of heparanase activity in tumor tissues, indicating its potential as an anti-metastatic agent.

Structure-Activity Relationships (SAR)

SAR studies have revealed that specific substitutions on the pyrazole ring significantly influence biological activity. For instance, compounds with electron-withdrawing groups on the pyrazole ring exhibit enhanced heparanase inhibition compared to their electron-donating counterparts .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds related to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-pyrazole-5-carboxylic acid exhibit promising anticancer properties. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines.

Case Study:

A study demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages.

Data Table: Anti-inflammatory Effects

| Compound | Cytokine Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound A | 75% | 10 |

| Compound B | 60% | 20 |

| 3-(1,3-dioxo...) | 70% | 15 |

This data suggests that the compound may serve as a therapeutic agent for inflammatory diseases .

Pesticide Development

The unique structure of this compound has led to its investigation as a potential pesticide. Its derivatives have shown efficacy against various pests and pathogens.

Case Study:

A derivative was tested against aphids and exhibited over 80% mortality at concentrations above 100 ppm within 48 hours . This highlights the potential of the compound in developing environmentally friendly pest control agents.

Plant Growth Regulation

Research has also explored the use of this compound as a plant growth regulator. It was found to enhance root development in certain plant species.

Data Table: Effects on Plant Growth

| Treatment | Root Length Increase (%) | Concentration (ppm) |

|---|---|---|

| Control | - | - |

| Compound A | 25% | 50 |

| Compound B | 30% | 100 |

| 3-(1,3-dioxo...) | 35% | 75 |

This data suggests that the compound can promote beneficial growth responses in plants .

Polymer Synthesis

The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with enhanced properties.

Case Study:

A study focused on synthesizing a polymer composite using this compound which exhibited improved thermal stability and mechanical strength compared to conventional materials .

Sensor Development

Additionally, the compound's electronic properties have been explored for use in sensor technologies. Its derivatives have shown potential as sensing materials for detecting environmental pollutants.

Data Table: Sensor Performance

| Sensor Type | Sensitivity (µA/ppm) | Detection Limit (ppm) |

|---|---|---|

| Conventional | 0.5 | 10 |

| Compound A Sensor | 0.8 | 5 |

| Compound B Sensor | 0.9 | 4 |

This indicates a significant improvement in sensitivity compared to traditional sensors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with analogs sharing the phthalimide core or pyrazole-carboxylic acid scaffold, focusing on structural features, physicochemical properties, and biological activities.

Structural and Functional Analogues

Key Observations

- Mutagenicity : Phthalimide-nitrate esters (e.g., Compound 1) exhibit high mutagenicity in AMES tests (up to 4,803 revertants/μmol), whereas meta-substituted derivatives (Compound 3) show reduced activity (1,197 revertants/μmol) . The carboxylic acid group in the target compound may further reduce mutagenicity, though direct data are lacking.

- Teratogenicity: Hydrolysis products of thalidomide, such as 4-phthalimidoglutaramic acid, highlight the risks associated with phthalimide derivatives in drug development .

- Solubility and Bioactivity : Sulfonate-containing analogs (e.g., Sodium hexanesulfonate) demonstrate improved aqueous solubility, making them viable for targeting enzymes like NAMPT . In contrast, the carboxylic acid group in the target compound may enhance crystallinity or hydrogen-bonding interactions, as suggested by studies on molecular aggregation patterns .

- Pharmacological Activity : Pyrazole-carboxylic acid derivatives with indole substituents (e.g., endothelin-1 antagonists) show superior receptor binding compared to phthalimide hybrids, emphasizing the role of substituent choice in bioactivity .

Physicochemical Properties

- Hydrogen Bonding: The carboxylic acid group in the target compound enables strong hydrogen-bond donor/acceptor interactions, which may influence crystallinity or supramolecular assembly .

- Acidity : The pyrazole-carboxylic acid subunit (pKa ~2–3) is more acidic than nitrate esters or sulfonates, affecting solubility and ionization under physiological conditions.

Preparation Methods

Phthalimide Ring Formation via Benzenetricarboxylic Acid Derivatives

Modern Multicomponent and Catalyst-Free Strategies

Regioselective Optimization for Pyrazole Substituents

The regiochemistry of pyrazole substituents is critical for achieving the desired 1H-pyrazole-5-carboxylic acid configuration. As demonstrated in US6444828B1, the presence of free alkylhydrazine during enolate coupling significantly improves regioselectivity. For example, maintaining a 1.1:1 molar ratio of methylhydrazine to acetic acid ensures a 90% yield of the 1,5-regioisomer. Applying this principle, synthesizing the target compound would require careful stoichiometric control to position the phthalimide group at the pyrazole’s 3-position.

Synthetic Workflow and Reaction Parameters

The following table summarizes optimized conditions for key synthetic steps:

Mechanistic Insights and Side-Reaction Mitigation

Knoevenagel-Michael Addition Cascade

In pyrazole-promoted MCRs, the mechanism proceeds via:

-

Knoevenagel Condensation : Pyrazole deprotonates isatin, forming an electrophilic α,β-unsaturated intermediate.

-

Michael Addition : A β-ketoamide (from diketene and amine) attacks the intermediate, followed by cyclodehydration to form the heterocycle.

-

Proton Transfer and Aromatization : Final tautomerization yields the aromatic pyrazole-phthalimide conjugate.

Controlling Isomer Distribution

Undesired 1,3-regioisomers are minimized by:

-

Solvent Choice : Polar protic solvents (e.g., ethanol) favor dipole stabilization of the transition state.

-

Hydrazine Excess : A 10% molar excess of free alkylhydrazine shifts equilibrium toward the 1,5-isomer.

Industrial-Scale Considerations and Challenges

Cost and Scalability

-

Raw Materials : Diketene and isatin derivatives are commercially available but require anhydrous handling.

-

Waste Reduction : Pyrazole recycling reduces auxiliary reagent costs.

-

Purification : Fractional distillation or crystallization (e.g., using toluene/water mixtures) isolates the target compound .

Q & A

Q. What are the recommended synthetic routes for 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-pyrazole-5-carboxylic acid, and how can intermediate purity be optimized?

The synthesis typically involves coupling isoindole-1,3-dione derivatives with pyrazole-carboxylic acid precursors. For example:

- Step 1 : React 2-(6-bromohexyl)-isoindole-1,3-dione with sodium sulfite to form sulfonate intermediates (e.g., XXIVb), as described in sulfonation reactions .

- Step 2 : Halogenation using PCl₅ to generate sulfonyl chlorides (e.g., XXVb), followed by nucleophilic substitution with amines or alcohols to introduce functional groups .

- Purity Optimization : Use column chromatography or recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials, as demonstrated in analogous heterocyclic syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

- 1H NMR : Key for confirming the presence of isoindole-dione (δ 7.8–8.2 ppm, aromatic protons) and pyrazole-carboxylic acid (δ 12–13 ppm, broad COOH proton) .

- LCMS (ESI) : Validates molecular weight (e.g., m/z ~285 for the parent ion). Discrepancies in mass data may arise from adduct formation; use high-resolution MS (HRMS) for unambiguous confirmation .

- IR Spectroscopy : Resolve conflicting functional group assignments (e.g., carbonyl stretches at ~1700 cm⁻¹ for isoindole-dione vs. pyrazole-carboxylic acid) by comparing experimental data with DFT-calculated spectra .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what are common pitfalls in twinned crystal analysis?

- SHELXL Refinement : Use the HKLF 5 format for twinned data. Apply the TWIN and BASF commands to model twin domains, particularly for high-symmetry space groups (e.g., monoclinic systems) .

- Pitfalls : Avoid over-interpreting weak diffraction peaks from minor twin components. Validate refinement with R-factor convergence (<5% difference between R₁ and wR₂) .

- Example : For isoindole-dione derivatives, anisotropic displacement parameters (ADPs) for oxygen atoms should be carefully constrained to prevent overfitting .

Q. What strategies are effective in analyzing the compound’s biological activity, particularly its role as a pharmacophore hybrid?

- Design : Incorporate the isoindole-dione moiety into GABA-anilide/hydrazone hybrids to enhance blood-brain barrier penetration, as seen in anticonvulsant studies .

- Assays :

- Data Interpretation : Correlate electronic effects (e.g., electron-withdrawing groups on the pyrazole ring) with enhanced activity via Hammett plots .

Q. How can impurities or derivatives of this compound be identified and quantified in pharmaceutical formulations?

- Derivative Synthesis : Prepare 4-(1,3-dioxo-isoindol-2-yl)butanoic acid analogs via nucleophilic substitution of the pyrazole ring, followed by HPLC-PDA purity checks .

- Impurity Profiling : Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to separate and quantify degradation products (e.g., hydrolyzed isoindole-dione derivatives) .

- Validation : Apply ICH Q3A guidelines, ensuring impurity levels <0.15% for early-phase APIs .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.